molecular formula C19H19FN2O2S B11472542 1-(4-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(4-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11472542
M. Wt: 358.4 g/mol
InChI Key: PNQTVURFWJTUKJ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a benzenesulfonyl group, a fluorophenylmethyl group, and a dimethylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.

    Attachment of the Fluorophenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the pyrrole core is alkylated with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfonamide group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Benzenesulfinyl or benzenesulfonamide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonyl and fluorophenyl groups.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, while the fluorophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(TRIFLUOROMETHYL)BENZENESULFONYL-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE
  • 3-(METHYLBENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE

Uniqueness

3-(BENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the presence of both a benzenesulfonyl group and a fluorophenylmethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H19FN2O2S/c1-13-14(2)22(12-15-8-10-16(20)11-9-15)19(21)18(13)25(23,24)17-6-4-3-5-7-17/h3-11H,12,21H2,1-2H3

InChI Key

PNQTVURFWJTUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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